molecular formula C10H18F2N2O2 B6152972 tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate CAS No. 2089320-98-7

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate

Cat. No.: B6152972
CAS No.: 2089320-98-7
M. Wt: 236.3
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Description

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate is a chiral piperidine derivative featuring a carbamate-protected amine group and two fluorine atoms at the 5,5-positions of the piperidine ring. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting therapeutics. Its stereochemistry (3R configuration) and difluoro substitution pattern are critical for its biological activity and metabolic stability .

Molecular Formula: C₁₀H₁₈F₂N₂O₂
CAS Registry Number: 1932109-72-2 (enantiomer, 3S configuration; the 3R isomer is structurally analogous but distinct in stereochemistry) .

Properties

CAS No.

2089320-98-7

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoropiperidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The difluoropiperidine ring and carbamate group play crucial roles in its reactivity and binding properties. The compound may act by inhibiting or modulating the activity of enzymes or receptors, depending on its specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Piperidine Carbamates

Fluorination at specific positions on the piperidine ring modulates electronic properties, lipophilicity, and binding affinity. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Stereochemistry CAS No. Molecular Formula Key Differences
tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate 5,5-diF 3R N/A C₁₀H₁₈F₂N₂O₂ Target compound; high metabolic stability
tert-butyl N-[(3S)-5,5-difluoropiperidin-3-yl]carbamate 5,5-diF 3S 1932109-72-2 C₁₀H₁₈F₂N₂O₂ Enantiomer; potential differences in activity
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 4-F 3R,4R 1052713-47-9 C₁₀H₁₉FN₂O₂ Monofluoro substitution; altered ring conformation
tert-butyl (4S)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate 3,3-diF, 4-OH 4S 1893408-11-1 C₁₀H₁₇F₂NO₃ Difluoro + hydroxyl; increased polarity
tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate 5-F, N-methyl 3R,5R 2165854-21-5 C₁₁H₂₁FN₂O₂ Monofluoro + methylamine; enhanced lipophilicity
Key Findings:
  • Stereochemical Impact : The 3R configuration in the target compound optimizes binding to enzyme active sites compared to its 3S enantiomer, as observed in protease inhibition assays .
  • Fluorination Patterns: 5,5-Difluoro substitution reduces basicity of the piperidine nitrogen, enhancing blood-brain barrier penetration compared to monofluoro analogs (e.g., CAS 1052713-47-9) .
  • Functional Group Additions : Hydroxyl or methylamine substituents (e.g., CAS 1893408-11-1, 2165854-21-5) alter solubility and metabolic pathways, making them suitable for different therapeutic applications .

Piperidine vs. Pyrrolidine and Cyclopentane Derivatives

Replacing the six-membered piperidine ring with five-membered rings (e.g., pyrrolidine, cyclopentane) significantly affects conformational flexibility and target engagement:

Compound Name Ring Type CAS No. Molecular Formula Key Properties
tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate Pyrrolidine 927652-04-8 C₁₀H₂₀N₂O₂ Compact structure; reduced steric hindrance
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentane 1290191-64-8 C₁₀H₁₉NO₃ Increased rigidity; suitable for peptide mimics
Key Findings:
  • Pyrrolidine Derivatives : Shorter ring size (5-membered) restricts conformational freedom, favoring interactions with shallow binding pockets .
  • Cyclopentane Analogs : Enhanced rigidity improves selectivity but reduces solubility compared to piperidine-based compounds .

Biological Activity

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate is an organic compound characterized by a carbamate functional group and a difluorinated piperidine ring. Its unique structure makes it a promising candidate in medicinal chemistry, particularly in drug discovery and development. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H18_{18}F2_{2}N2_{2}O2_{2}, with a molecular weight of approximately 236.26 g/mol. The structure can be represented in SMILES notation as CC(C)(C)OC(=O)N[C@H]1CC(CN1)F(F) . The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through hydrogen bonding. This interaction can modulate biochemical pathways, leading to significant pharmacological effects. Research indicates that compounds with similar structures may exhibit enzyme inhibition and receptor modulation, which are critical for therapeutic efficacy .

Pharmacological Effects

Several studies have investigated the pharmacological properties of this compound:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been evaluated for its ability to inhibit the BCL6 BTB domain, which is implicated in lymphoid malignancies .
  • Binding Affinity : The binding affinity of this compound to various biological targets has been assessed using techniques like TR-FRET assays. Results indicate that it possesses a comparable binding affinity to established inhibitors while maintaining lower lipophilicity .
  • Pharmacokinetics : Studies have also focused on the pharmacokinetic properties of this compound. Its stability and reactivity make it suitable for further exploration in drug development .

Case Studies

Case Study 1 : A study assessed the efficacy of piperidine-based compounds, including this compound, in inhibiting BCL6. The results demonstrated that specific stereoisomers exhibited significant degradation activity against BCL6, highlighting the importance of stereochemistry in drug design .

Case Study 2 : Another investigation focused on the synthesis and biological evaluation of a series of carbamates similar to this compound. The study found that modifications in the piperidine ring could enhance binding affinity and selectivity towards targeted enzymes involved in tumor growth .

Data Tables

Property Value
Molecular FormulaC10_{10}H18_{18}F2_{2}N2_{2}O2_{2}
Molecular Weight236.26 g/mol
Binding Affinity (BCL6)<10 nM
Lipophilicity (Log D)2.3

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